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Compound of Interest

Compound Name: M-1211

Cat. No.: B15568950

Disclaimer: As of December 2025, publicly available preclinical data for a menin inhibitor
specifically designated "M-1211" is not available. This technical guide therefore summarizes
the preclinical data for two well-characterized menin inhibitors, revumenib (SNDX-5613) and
ziftomenib (KO-539), which are representative of this class of therapeutic agents. These
inhibitors are being investigated for the treatment of acute leukemias with specific genetic
alterations, notably KMT2A (lysine methyltransferase 2A) rearrangements and NPM1
(nucleophosmin 1) mutations.

Introduction to Menin Inhibitors

Menin is a scaffold protein that plays a crucial role in the regulation of gene transcription. In
certain types of acute leukemia, such as those with KMT2A rearrangements (KMT2A-r) or
NPM1 mutations (NPM1m), the interaction between menin and the KMT2A protein is essential
for driving the expression of leukemogenic genes, including HOX and MEIS1. This aberrant
gene expression leads to a block in cellular differentiation and uncontrolled proliferation of
leukemia cells.[1][2]

Menin inhibitors are small molecules designed to disrupt the critical protein-protein interaction
between menin and KMT2A. By blocking this interaction, these inhibitors aim to downregulate
the expression of oncogenic target genes, thereby inducing differentiation and apoptosis in
leukemia cells.[2] Preclinical studies have demonstrated that this targeted approach can
effectively suppress leukemia progression in relevant models.[3][4]
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Preclinical Data for Representative Menin Inhibitors

This section details the preclinical findings for revumenib and ziftomenib, covering their in vitro
activity, in vivo efficacy, and mechanism of action.

In Vitro Activity

The in vitro potency of menin inhibitors has been evaluated in various leukemia cell lines
harboring KMT2A rearrangements or NPM1 mutations. Key parameters such as the half-
maximal inhibitory concentration (IC50) and the binding affinity (Ki) are summarized below.

Table 1: In Vitro Activity of Revumenib (SNDX-5613)

Cell Line Genotype Assay Type IC50 (nM) Ki (nM) Reference
MV4;11 KMT2A-r Proliferation 10-20 0.15 [5]
RS4;11 KMT2A-r Proliferation 10-20 - [5]
MOLM-13 KMT2A-r Proliferation 10-20 - [5]
KOPN-8 KMT2A-r Proliferation 10-20 - [5]
OCI-AML-3 NPM1m Proliferation <5 - [6]

Table 2: In Vitro Activity of Ziftomenib (KO-539)

Cell Line Genotype Assay Type IC50 (nM) Reference
OCI-AML3 NPM1m Viability 90 [7]
MOLM13 KMT2A-r Viability <5 [7]
MV411 KMT2A-r Viability <5 [7]

In Vivo Efficacy

The anti-leukemic activity of menin inhibitors has been assessed in vivo using xenograft
models, where human leukemia cells are implanted into immunocompromised mice.
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Table 3: In Vivo Efficacy of Revumenib (SNDX-5613) in Xenograft Models

Xenograft Model Treatment Key Findings Reference

Significant survival

MOLM-13 50 to 75 mg/kg, PO, ] ]
] ) benefit and leukemic [819]
disseminated BID
control.
PDX models (KMT2A- N Dramatic reductions in
Not specified )
r leukemia burden.

Table 4: In Vivo Efficacy of Ziftomenib (KO-539) in Xenograft Models

Xenograft Model Treatment Key Findings Reference

Strong differentiation

MV411 disseminated 50 mg/kg effects in engrafted [7]
AML cells.
PDX models (KMT2A- - Profound anti-
Not specified ) o [10]
r or NPM1m) leukemic activity.
KMT2A-r AML Combination with Prolonged durable [0][11]
xenografts venetoclax/azacitidine  remissions.

Signaling Pathways and Experimental Workflows
Menin-KMT2A Signaling Pathway

The following diagram illustrates the central role of the menin-KMT2A interaction in
leukemogenesis and the mechanism of action of menin inhibitors. In leukemias with KMT2A
rearrangements or NPM1 mutations, the menin-KMT2A complex binds to the promoters of
target genes like HOXA9 and MEIS1, leading to their transcriptional activation and subsequent
leukemic cell proliferation and survival. Menin inhibitors block the interaction between menin
and KMT2A, leading to the downregulation of these target genes and inducing differentiation
and apoptosis of the cancer cells.
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Menin-KMT2A signaling pathway in leukemia and mechanism of menin inhibitors.

Experimental Workflow for Preclinical Evaluation

The preclinical assessment of menin inhibitors typically involves a series of in vitro and in vivo
experiments to determine their efficacy and mechanism of action. A generalized workflow is
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depicted below.
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A general experimental workflow for preclinical evaluation of menin inhibitors.

Experimental Protocols

Detailed, step-by-step protocols are often proprietary or found within the supplementary
materials of publications. The following are summaries of methodologies used in the preclinical
evaluation of menin inhibitors based on publicly available information.

Cell Viability Assay
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e Purpose: To determine the concentration of a menin inhibitor that inhibits the growth of
leukemia cell lines by 50% (IC50).

e Methodology Summary:

o Cell Culture: Leukemia cell lines (e.g., MV4;11, MOLM-13 for KMT2A-r; OCI-AML3 for
NPM21m) are cultured in appropriate media (e.g., RPMI-1640) with fetal bovine serum and
antibiotics.[12]

o Cell Seeding: Cells are seeded in 96-well plates.[13]

o Inhibitor Treatment: A range of concentrations of the menin inhibitor is added to the wells,
with a vehicle control (e.g., DMSO) also included.[13]

o Incubation: Plates are incubated for a specified period (e.g., 7 days for ziftomenib).[5]

o Viability Assessment: Cell viability is measured using a commercial assay such as MTT or
CellTiter-Glo, which measure metabolic activity or ATP levels, respectively.[12]

o Data Analysis: The results are used to calculate the IC50 value.[14]

In Vivo Xenograft Studies

e Purpose: To assess the anti-tumor efficacy and tolerability of a menin inhibitor in a living
organism.

e Methodology Summary:

o Animal Models: Immunocompromised mice (e.g., NSG mice) are used to prevent the
rejection of human cells.[12]

o Cell Implantation: Human leukemia cells (from cell lines like MV4-11 or MOLM-13, or
patient-derived xenografts - PDX) are injected into the mice, often intravenously to create
a disseminated leukemia model.[15]

o Leukemia Establishment: The engraftment and proliferation of leukemia cells are
monitored, for example, by measuring the percentage of human CD45+ cells in the
peripheral blood.[12]
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o Inhibitor Administration: Once the leukemia is established, mice are treated with the menin
inhibitor (e.g., by oral gavage) at a specified dose and schedule. A control group receives
the vehicle.[12]

o Efficacy Assessment: The primary outcomes are typically overall survival and the
reduction in leukemia burden (e.g., measured by bioluminescence imaging if cells are
engineered to express luciferase, or by flow cytometry of blood and bone marrow).[12][16]

o Tolerability Assessment: The health of the mice is monitored by tracking body weight and
observing for any signs of toxicity.[15]

Conclusion

The preclinical data for menin inhibitors like revumenib and ziftomenib provide a strong
rationale for their clinical development in acute leukemias with KMT2A rearrangements and
NPM1 mutations. These agents have demonstrated potent in vitro activity against relevant
leukemia cell lines and significant in vivo efficacy in xenograft models. The mechanism of
action, involving the disruption of the menin-KMT2A interaction and subsequent downregulation
of key leukemogenic genes, is well-supported by preclinical evidence. Further clinical
investigation of these and other menin inhibitors is ongoing.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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